N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Description
N~1~-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and a sulfanyl-linked 1-phenyl-1,2,4-triazole moiety. This compound combines two pharmacologically significant heterocycles, which are known for their roles in antimicrobial, antifungal, and pesticidal applications. Its structural complexity and substituent arrangement distinguish it from simpler thiadiazole and triazole derivatives, warranting a detailed comparison with related compounds .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6OS2/c1-9-16-17-13(22-9)15-11(20)7-21-12-14-8-19(18-12)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRHKOVNEBHKAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN(C=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~1~-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a novel compound that belongs to the class of thiadiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this particular compound, synthesizing available data from various studies.
Chemical Structure and Properties
The compound features a thiadiazole ring and a triazole moiety, which are known for their biological significance. The presence of sulfur in the structure enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₄S₂ |
| Molecular Weight | 306.41 g/mol |
| CAS Number | Not available |
| IUPAC Name | This compound |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The following sections detail its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial properties. In a study by Gowda et al. (2020), compounds similar to N~1~-(5-Methyl...) exhibited significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
Anticancer Properties
Research indicates that thiadiazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, a study published in Frontiers in Chemistry highlighted that certain 1,3,4-thiadiazole derivatives demonstrated potent anti-cancer activity by inducing apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects were noted in several studies where derivatives showed inhibition of pro-inflammatory cytokines. This suggests that N~1~-(5-Methyl...) may modulate inflammatory responses via the NF-kB pathway.
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of thiadiazole derivatives:
-
Study on Antimicrobial Activity :
- Researchers synthesized a series of thiadiazole compounds and evaluated their antibacterial efficacy against Gram-positive and Gram-negative bacteria.
- Results indicated that modifications to the thiadiazole ring significantly influenced antimicrobial potency.
-
Anticancer Evaluation :
- A specific derivative was tested against human breast cancer cell lines (MCF-7), showing IC50 values comparable to established chemotherapeutics.
- Mechanistic studies revealed that the compound induced cell cycle arrest at the G2/M phase.
-
Anti-inflammatory Mechanism :
- In vitro assays demonstrated that the compound inhibited the production of TNF-alpha and IL-6 in activated macrophages.
- This suggests a potential role in managing chronic inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
Melting points and yields (where available) provide insights into stability and synthetic efficiency.
Table 2: Physicochemical Comparison
Key Observations:
- Melting Points : Analogs with bulkier substituents (e.g., 5f, 5h) exhibit higher melting points (>150°C), likely due to enhanced crystalline packing. The target compound’s phenyl-triazole group may similarly increase rigidity .
- Lipophilicity : The sulfanyl bridge in the target compound could enhance membrane permeability compared to oxygen-based linkages in 5e or 5k .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE?
- Methodology : The compound’s synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiadiazole-thiol intermediate via cyclization of hydrazides with carbon disulfide under basic conditions (e.g., NaOH) .
- Step 2 : Sulfanyl coupling using 2-chloroacetonitrile in DMF with sodium hydride as a base to link the thiadiazole and triazole moieties .
- Step 3 : Purification via recrystallization from ethanol-DMF mixtures, monitored by TLC (chloroform:methanol, 7:3) .
- Key Considerations : Yield optimization (50–70%) depends on precise stoichiometry and reaction time (4–6 hours under reflux) .
Q. How can the structural integrity of the compound be validated post-synthesis?
- Analytical Techniques :
- NMR : Confirm the presence of methyl (δ 2.5–3.0 ppm) and sulfanyl (δ 4.1–4.3 ppm) groups .
- Mass Spectrometry : Molecular ion peaks at m/z 400–420 (exact mass depends on isotopic substitutions) .
- X-ray Diffraction : Resolve crystal packing and confirm the spatial arrangement of the thiadiazole-triazole core .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across similar acetamide derivatives?
- Case Study : Discrepancies in antimicrobial efficacy between methyl-substituted vs. phenyl-substituted triazoles (e.g., MIC variations of 2–8 µg/mL) .
- Resolution Framework :
Dose-Response Analysis : Compare IC50 values under standardized assays (e.g., broth microdilution for antimicrobial activity) .
Structural Comparisons : Use computational docking to assess binding affinity differences (e.g., methyl groups enhancing hydrophobic interactions in enzyme pockets) .
Statistical Validation : Apply ANOVA to evaluate significance of substituent effects (e.g., p < 0.05 for methyl vs. nitro groups) .
Q. How can structure-activity relationship (SAR) studies be designed for this compound’s anticancer potential?
- Experimental Design :
- Core Modifications : Synthesize analogs with varying substituents (e.g., halogenation at the phenyl ring or methyl group replacement) .
- In Vitro Screening : Test cytotoxicity against HeLa and MCF-7 cell lines using MTT assays, with cisplatin as a positive control .
- Mechanistic Insights : Perform flow cytometry to assess apoptosis induction (Annexin V/PI staining) and ROS generation .
Methodological Challenges and Solutions
Q. What are the common pitfalls in synthesizing sulfanyl-linked heterocycles, and how can they be mitigated?
- Challenges :
- Side Reactions : Oxidation of sulfanyl groups to sulfoxides during prolonged reflux .
- Low Coupling Efficiency : Steric hindrance from bulky substituents (e.g., phenyl groups) .
- Solutions :
- Use inert atmospheres (N2/Ar) to prevent oxidation .
- Employ phase-transfer catalysts (e.g., TBAB) to enhance reaction kinetics in biphasic systems .
Q. How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?
- Workflow :
ADMET Prediction : Use SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .
Docking Simulations : AutoDock Vina to prioritize derivatives with high affinity for EGFR or Topoisomerase II .
QSAR Modeling : Generate regression models linking substituent electronegativity to IC50 values (R² > 0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
